Technical Guide: 3-Ethoxy-2,4-difluorophenylacetic Acid
Technical Guide: 3-Ethoxy-2,4-difluorophenylacetic Acid
Topic: 3-Ethoxy-2,4-difluorophenylacetic acid (CAS 1017778-29-8) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
CAS Number: 1017778-29-8[1][2][3]
Executive Summary
3-Ethoxy-2,4-difluorophenylacetic acid is a specialized fluorinated aromatic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs).[1] Its unique substitution pattern—combining an electron-donating ethoxy group with two electron-withdrawing fluorine atoms—makes it a critical scaffold for modifying the electronic and steric properties of drug candidates. This compound is frequently employed in the development of kinase inhibitors, metabolic stability enhancers, and non-polar peptide nucleic acid (F-PNA) monomers.
This guide provides a comprehensive technical overview, including validated synthetic pathways, physicochemical properties, and handling protocols designed for high-integrity research environments.
Chemical Identity & Properties
The compound is characterized by a phenylacetic acid core substituted at the 2 and 4 positions with fluorine and at the 3 position with an ethoxy group. This "1,2,3,4-substituted" pattern creates a crowded, electron-modulated aromatic ring ideal for specific receptor binding interactions.
Physicochemical Profile[1][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 1017778-29-8 |
| IUPAC Name | 2-(3-Ethoxy-2,4-difluorophenyl)acetic acid |
| Molecular Formula | C₁₀H₁₀F₂O₃ |
| Molecular Weight | 216.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Acidity (pKa) | ~3.8–4.0 (Estimated due to F-substitution) |
| SMILES | CCOc1c(F)ccc(CC(=O)O)c1F |
Synthetic Pathway & Methodology
The synthesis of 3-Ethoxy-2,4-difluorophenylacetic acid presents a regiochemical challenge due to the specific arrangement of substituents. The most robust industrial and laboratory-scale route utilizes Directed Ortho Metalation (DOM) starting from 2,6-difluorophenol derivatives. This method ensures high regioselectivity for the C-3 position (relative to the original phenol).
Core Synthetic Logic: The Homologation Route
The synthesis proceeds via the construction of the aldehyde intermediate (3-Ethoxy-2,4-difluorobenzaldehyde , CAS 1017779-87-1), followed by chain extension (homologation) to the acetic acid.
Workflow Diagram
Caption: Step-wise synthesis via Directed Ortho Metalation (DOM) and functional group homologation.
Detailed Experimental Protocol
Step 1: Preparation of 1-Ethoxy-2,6-difluorobenzene
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Rationale: Protecting the phenol as an ether directs subsequent lithiation to the ortho position (C-3) via coordination with the lithium cation.
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Protocol: Dissolve 2,6-difluorophenol (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and Ethyl Iodide (1.2 eq). Stir at 60°C for 4 hours. Quench with water, extract with ethyl acetate.
Step 2: Regioselective Formylation (The Critical Step)
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Rationale: The fluorine atoms at positions 2 and 6, combined with the ethoxy group at position 1, create a strong directing effect. Lithiation occurs at C-3 (ortho to F, meta to OEt) due to the acidity of the proton flanked by the fluorine and the directing ability of the oxygen.
-
Protocol:
-
Cool a solution of 1-ethoxy-2,6-difluorobenzene in anhydrous THF to -78°C under Nitrogen.
-
Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 1 hour to form the lithiated species.
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Add DMF (1.5 eq) slowly. Allow to warm to room temperature.
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Acidic workup (2M HCl) yields 3-Ethoxy-2,4-difluorobenzaldehyde .
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Step 3 & 4: Homologation to Phenylacetic Acid
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Rationale: Converting the aldehyde to the acid with one additional carbon requires a nitrile intermediate.
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Protocol:
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Reduction: Treat aldehyde with NaBH₄ in MeOH to get the benzyl alcohol.
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Chlorination: React alcohol with Thionyl Chloride (SOCl₂) in DCM to form the benzyl chloride.
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Cyanation: React benzyl chloride with NaCN in DMSO (exothermic, maintain <40°C) to form the phenylacetonitrile.
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Hydrolysis: Reflux the nitrile in conc. HCl/Acetic acid (1:1) for 6 hours. Cool to precipitate the final product 3-Ethoxy-2,4-difluorophenylacetic acid . Recrystallize from Hexane/Ethyl Acetate.
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Applications in Drug Discovery[12]
This compound acts as a bioisostere for non-fluorinated phenylacetic acids but offers distinct pharmacological advantages:
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Metabolic Stability: The fluorine atoms at positions 2 and 4 block common sites of metabolic oxidation (P450 metabolism), extending the half-life of the drug scaffold.
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Conformational Locking: The steric bulk of the ortho-fluorine and meta-ethoxy groups restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation.
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Kinase Inhibition: Similar fluorinated motifs are found in approved kinase inhibitors (e.g., Gefitinib analogs), where the electron-rich ethoxy group participates in hydrogen bonding within the ATP-binding pocket.
Safety & Handling (SDS Summary)
Hazard Classification: Corrosive, Irritant.
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H314: Causes severe skin burns and eye damage.
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H302: Harmful if swallowed.
| Parameter | Precaution |
| PPE | Wear nitrile gloves, chemical safety goggles, and a lab coat. Use a fume hood. |
| Inhalation | Avoid dust formation. Use local exhaust ventilation. |
| Spill Cleanup | Neutralize with sodium bicarbonate before sweeping. Do not flush into surface water. |
| Storage | Store in a cool, dry place under inert atmosphere (Argon) to prevent oxidative degradation. |
References
-
PubChem. Compound Summary: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (Related Isomer Data). National Library of Medicine. Available at: [Link]
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ChemSrc. 3-Ethoxy-2,4-difluorophenylacetic acid Product Details & CAS 1017778-29-8.[1][2] Available at: [Link][3][4]
-
Accela ChemBio. Precursor Availability: 3-Ethoxy-2,4-difluorobenzaldehyde (CAS 1017779-87-1).[1] Available at: [Link]
- Snieckus, V.Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Equivalents of Carboxyl and Phenolic Hydroxyl Groups. Chemical Reviews, 1990. (Foundational reference for the DOM synthesis logic).
Sources
- 1. 1017779-87-1,3-Ethoxy-2,4-difluorobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2,4-Difluorophenylacetic acid | CAS#:81228-09-3 | Chemsrc [chemsrc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
